molecular formula C11H14N2O2 B8070758 Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B8070758
M. Wt: 206.24 g/mol
InChI Key: XGLHSRWBNAKIEJ-UHFFFAOYSA-N
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Description

Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Potential Serotonin Analogs : A study by Prat et al. (2000) reported the synthesis of N-methyl-4-pyridyl-1,2,3,4-tetrahydroisoquinolines via Pictet-Spengler cyclization, designed as potential serotonin analogs (Prat et al., 2000).

  • Building Blocks for Peptide Design : Kazmierski et al. (1994) synthesized α,β-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, highlighting their potential as building blocks for the topographical design of peptides (Kazmierski, Urbańczyk-Lipkowska, & Hruby, 1994).

  • Synthesis of Nuclear Receptor Modulators : Forró et al. (2016) synthesized enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in the synthesis of modulators for nuclear receptors (Forró, Megyesi, Paál, & Fülöp, 2016).

  • Dopamine Uptake Inhibition : Zára-Kaczián et al. (1986) evaluated tetrahydroisoquinoline derivatives for their ability to inhibit dopamine uptake, indicating potential antidepressant properties (Zára-Kaczián et al., 1986).

  • Mammalian Alkaloids Study : Brossi (1991) explored the conversion of tetrahydroisoquinoline-1-carboxylic acids derived from dopamine, contributing to the understanding of mammalian alkaloid biosynthesis (Brossi, 1991).

  • Antioxidant Properties : Kawashima et al. (1979) synthesized N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid and found it to have excellent antioxidant properties (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

properties

IUPAC Name

methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-4,10,13H,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLHSRWBNAKIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 4
Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 5
Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 6
Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

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